3-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]amino}-5-(4-methylphenyl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]amino}-5-(4-methylphenyl)cyclohex-2-en-1-one is a complex organic compound that features a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]amino}-5-(4-methylphenyl)cyclohex-2-en-1-one typically involves multiple steps. One common method includes the diazo-coupling process between aniline derivatives and benzothiazole compounds . Other synthetic pathways include Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often employ green chemistry principles to minimize environmental impact. These methods include the use of commercially available reagents and the avoidance of toxic solvents . One-pot synthesis and sequential multistep synthesis are commonly used to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]amino}-5-(4-methylphenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as Dess-Martin periodinane.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane at ambient temperature.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Catalysts such as palladium on carbon (Pd/C) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzothiazole-2-carboxylic acid derivatives, while reduction may produce benzothiazole-2-ylmethanol derivatives .
Scientific Research Applications
3-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]amino}-5-(4-methylphenyl)cyclohex-2-en-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-tubercular, anti-cancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, imaging reagents, and electroluminescent devices.
Mechanism of Action
The mechanism of action of 3-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]amino}-5-(4-methylphenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The benzothiazole moiety is known to interact with various biological targets, contributing to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler benzothiazole derivative with similar biological activities.
2-Aminobenzothiazole: Known for its use in medicinal chemistry and its role as a building block for more complex molecules.
2-Mercaptobenzothiazole: Widely used in the rubber industry as a vulcanization accelerator.
Uniqueness
3-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]amino}-5-(4-methylphenyl)cyclohex-2-en-1-one is unique due to its complex structure, which allows for a wide range of chemical modifications and applications. Its combination of benzothiazole and cyclohexenone moieties provides a versatile platform for developing new compounds with enhanced biological activities .
Properties
Molecular Formula |
C27H24N2OS |
---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
3-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-5-(4-methylphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C27H24N2OS/c1-17-3-6-19(7-4-17)21-14-23(16-24(30)15-21)28-22-10-8-20(9-11-22)27-29-25-12-5-18(2)13-26(25)31-27/h3-13,16,21,28H,14-15H2,1-2H3 |
InChI Key |
BIEQCWPWIXUXRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.